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Gaxilose Diagnostic Test: Technical Support
Center
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently

asked questions (FAQs) to address common interferences and issues encountered during the

Gaxilose diagnostic test for lactase activity.

I. Frequently Asked Questions (FAQs)
Q1: What is the principle of the Gaxilose diagnostic test?

A1: The Gaxilose test is a non-invasive method to assess lactase activity in the small intestine.

Gaxilose (4-galactosylxylose) is a synthetic disaccharide that is hydrolyzed by the enzyme

lactase into galactose and D-xylose. D-xylose is then absorbed in the small intestine, and a

portion of it is excreted in the urine.[1] The amount of D-xylose in a 5-hour urine collection is

directly proportional to the intestinal lactase activity.[1]

Q2: What is the standard dose of Gaxilose and the collection procedure?

A2: The standard procedure involves the oral administration of 0.45 grams of Gaxilose
dissolved in 100-250 mL of water to a fasting patient.[1] Urine is then collected for a total of 5

hours.[1]
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Q3: What is the cut-off point for diagnosing lactose malabsorption?

A3: A common cut-off point for determining lactose malabsorption is 19.18 mg of D-xylose in

the 5-hour urine collection.[1] Results below this threshold are indicative of lactase deficiency.

Q4: What are the main advantages of the Gaxilose test?

A4: The Gaxilose test is non-invasive, simple to perform, and generally well-tolerated by

patients, inducing minimal discomfort.[1] It is a quantitative test that provides a direct measure

of lactase enzyme activity.

II. Troubleshooting Guide
Unexpected or inaccurate results in the Gaxilose test can arise from a variety of patient-

related, procedural, and medication-related factors. This guide provides a structured approach

to identifying and addressing these common interferences.
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A flowchart for troubleshooting unexpected Gaxilose test results.

False Positive Results (Higher than expected D-xylose
excretion)
A false positive result, suggesting normal lactase activity in a patient with clinical symptoms of

lactose intolerance, can be misleading.

Potential Cause Troubleshooting Steps

Incorrect Urine Collection

- Ensure the first morning urine was discarded

before starting the 5-hour collection.[1]- Verify

that the entire urine volume for the 5-hour period

was collected and the total volume was

accurately recorded.[1]

Dehydration

- Assess the patient for signs of dehydration.

Dehydration can lead to concentrated urine and

potentially affect D-xylose excretion.

Recent Antibiotic Use

- Inquire about any antibiotic use prior to the

test. Recent administration of antibiotics can

alter the gut microbiota, potentially leading to

false negatives in other tests like the hydrogen

breath test, but its impact on Gaxilose should be

considered.[1]

False Negative Results (Lower than expected D-xylose
excretion)
A false negative result can incorrectly diagnose lactase deficiency. Several physiological and

medical conditions can interfere with the absorption and excretion of D-xylose.
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Potential Cause Troubleshooting Steps

Renal Impairment

- Assess the patient's renal function, as kidney

disease can reduce the excretion of D-xylose.[1]

[2]- In patients with moderately impaired renal

function, the absorption half-life of D-xylose can

be prolonged, and renal clearance is reduced.

[3]- While intestinal absorption of D-xylose may

not be quantitatively modified in chronic renal

insufficiency, the maximal concentration is

reached later.[4]

Small Intestinal Bacterial Overgrowth (SIBO)

- Consider the possibility of SIBO, where

bacteria in the small intestine may metabolize

D-xylose, reducing the amount absorbed and

excreted.[1][5]- Gram-negative bacteria, in

particular, have been noted for their ability to

metabolize xylose.[6]

Delayed Gastric Emptying (Gastroparesis)

- Inquire about conditions or medications that

may cause delayed gastric emptying.[1]- If the

passage of Gaxilose from the stomach to the

small intestine is slowed, its hydrolysis and the

subsequent absorption of D-xylose will be

delayed, leading to lower urinary excretion

within the 5-hour window.

Ascites and Urinary Retention

- These conditions can lead to an incomplete

collection of urine within the specified

timeframe, resulting in falsely low D-xylose

levels.[1]

Elderly Patients

- Interpret results with caution in elderly patients,

as they may have reduced renal function or

delayed gastric emptying, contributing to lower

D-xylose excretion.[1]
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Potential Interferences

Oral Gaxilose (0.45g)

Stomach

Small Intestine
(Lactase Hydrolysis)

D-xylose Absorption

Bloodstream

Kidneys
(Renal Excretion)

5-hour Urine Collection
(Measure D-xylose)

Delayed Gastric Emptying

Slows transit

SIBO
(Bacterial Metabolism)

Reduces available D-xylose

Renal Impairment

Decreases excretion

Incomplete Urine Collection

Lowers measured D-xylose

Click to download full resolution via product page

Pathway of Gaxilose metabolism and sites of common interferences.

III. Experimental Protocols
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A meticulous adherence to the experimental protocol is crucial for obtaining accurate and

reproducible results.

Patient Preparation Checklist
Fasting: The patient must fast for at least 8-12 hours prior to the test. Water is permitted.

Dietary Restrictions: For 24 hours before the test, the patient should avoid foods high in

pentose, such as fruits, jams, and pastries.

Medication Review: Review the patient's current medications for any drugs that may interfere

with the test. This includes:

Prokinetic agents (e.g., metoclopramide, domperidone, erythromycin) which can

accelerate gastric emptying.[7][8]

Anticholinergic drugs and opioids which can delay gastric emptying.[7]

Drugs affecting renal function (a comprehensive list should be considered, including

certain antibiotics, antihypertensives, and diuretics).[9]

Standard Operating Procedure for Gaxilose Urine Test
Pre-Test Preparation:

Confirm the patient has adhered to the fasting and dietary restrictions.

Record all concomitant medications.

Baseline Urine Sample:

The patient should completely empty their bladder. This urine is discarded and the time is

recorded as the start of the test.[1]

Gaxilose Administration:

Dissolve 0.45 grams of Gaxilose in 100-250 mL of water.

The patient should drink the entire solution.
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Urine Collection:

Collect all urine produced for the next 5 hours in a single container.[1]

It is critical to collect every void during this period.

Sample Processing:

At the end of the 5-hour collection period, measure the total volume of urine.

Aliquot a portion of the well-mixed urine for D-xylose analysis.

Store the aliquot appropriately as per laboratory guidelines until analysis.

D-xylose Quantification:

Analyze the urine aliquot for D-xylose concentration using a validated automated assay.

Calculation of Total D-xylose Excretion:

Total D-xylose (mg) = D-xylose concentration (mg/mL) x Total urine volume (mL).

IV. Quantitative Data on Interferences
While precise quantitative data for every interference is not always available, the following table

summarizes known impacts.
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Interference
Effect on D-xylose
Excretion

Quantitative Impact (where
available)

Moderate Renal Impairment Decreased

The absorption half-life of D-

xylose is prolonged from

approximately 31 minutes in

normal subjects to 62 minutes.

The elimination half-life is

prolonged from about 75

minutes to 138 minutes.[3]

Chronic Renal Failure Markedly Decreased

Nonrenal clearance of D-

xylose is significantly reduced.

The absorption rate is slower,

and the extent of absorption is

less compared to individuals

with normal renal function.[10]

Small Intestinal Bacterial

Overgrowth (SIBO)
Decreased

The extent of the decrease is

variable and depends on the

type and quantity of bacteria

present. Some gram-negative

bacteria are known to

metabolize xylose.[6]

Delayed Gastric Emptying Decreased

The magnitude of the effect

depends on the severity of the

delay.

Prokinetic Drugs (e.g.,

Metoclopramide)
Increased rate of absorption

May lead to a faster initial

excretion of D-xylose. The

overall effect on the 5-hour

total excretion is not well-

quantified for the Gaxilose test

specifically.[7]

Anticholinergic Drugs/Opioids Decreased rate of absorption

May lead to a slower and lower

excretion of D-xylose within the

5-hour window.[7]
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Disclaimer: This information is intended for technical support and troubleshooting purposes for

research and professional use. It is not a substitute for clinical judgment. All diagnostic results

should be interpreted in the context of the patient's complete clinical picture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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